molecular formula C21H30BNO4 B12091603 ethyl 1-benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-4-carboxylate

ethyl 1-benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-4-carboxylate

Cat. No.: B12091603
M. Wt: 371.3 g/mol
InChI Key: DUQUMTYYZAUNHP-UHFFFAOYSA-N
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Description

This compound features a dihydropyridine core substituted with a benzyl group at the 1-position, a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (boronate ester) group at the 5-position, and an ethyl ester at the 4-position. The boronate ester moiety renders it valuable in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing carbon-carbon bonds .

Key synthetic routes likely involve palladium-catalyzed coupling to install the boronate group , while esterification and cyclization steps may resemble methods used for analogous compounds (e.g., reflux in 1,4-dioxane with triethylamine) . Characterization via NMR, IR, and mass spectrometry (as seen in related structures) confirms its structural integrity .

Properties

Molecular Formula

C21H30BNO4

Molecular Weight

371.3 g/mol

IUPAC Name

ethyl 1-benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-4-carboxylate

InChI

InChI=1S/C21H30BNO4/c1-6-25-19(24)17-12-13-23(14-16-10-8-7-9-11-16)15-18(17)22-26-20(2,3)21(4,5)27-22/h7-11H,6,12-15H2,1-5H3

InChI Key

DUQUMTYYZAUNHP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(CCN(C2)CC3=CC=CC=C3)C(=O)OCC

Origin of Product

United States

Preparation Methods

Halogenated Precursor Preparation

The synthesis begins with the preparation of a halogenated dihydropyridine intermediate. Ethyl 1-benzyl-5-bromo-3,6-dihydro-2H-pyridine-4-carboxylate is synthesized via cyclocondensation of ethyl 4-oxopiperidine-3-carboxylate derivatives with benzyl halides. For example, ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride (50.0 g, 0.168 mol) reacts with formamidine acetate (16.2 g, 0.201 mol) in methanol under sodium methoxide catalysis (4.37 M, 190 mL) at 85°C for 16 hours, yielding a pyrido[4,3-d]pyrimidin-4(3H)-one intermediate. Bromination at position 5 is achieved using phosphorus tribromide or N-bromosuccinimide (NBS) in dichloromethane.

Miyaura Borylation Reaction

The halogenated intermediate undergoes Miyaura borylation with bis(pinacolato)diboron (B2_2Pin2_2) in the presence of a palladium catalyst. A representative procedure involves:

  • Reagents : B2_2Pin2_2 (1.2 equiv), Pd(dppf)Cl2_2 (5 mol%), KOAc (3.0 equiv).

  • Conditions : Reflux in dioxane (12 hours, 100°C).

  • Yield : 70–85% after column chromatography (20% EtOAc/hexanes).

The reaction proceeds via oxidative addition of Pd(0) to the C–Br bond, followed by transmetallation with B2_2Pin2_2 and reductive elimination to form the boronate ester.

Suzuki-Miyaura Cross-Coupling

Boronate Ester Synthesis

tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate (77 mg, 0.25 mmol) is prepared via Miyaura borylation of tert-butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate.

Coupling with Ethyl 4-Bromobenzoate

The boronate ester reacts with ethyl 4-bromobenzoate (54 mg, 0.25 mmol) under Suzuki-Miyaura conditions:

  • Catalyst : Pd(PPh3_3)4_4 (5 mol%).

  • Base : Na2_2CO3_3 (2.0 equiv).

  • Solvent : Ethanol/water (4:1, 5 mL).

  • Conditions : 80°C, 12 hours.

  • Yield : 99% after aqueous workup.

This method installs the ethyl carboxylate group at position 4 while retaining the boronate moiety.

Organocatalytic Diboration of Alkynes

Alkyne Intermediate Synthesis

Ethyl 1-benzyl-4-ethynyl-3,6-dihydro-2H-pyridine-4-carboxylate is synthesized via Sonogashira coupling of ethyl 1-benzyl-4-iodo-3,6-dihydro-2H-pyridine-4-carboxylate with trimethylsilylacetylene, followed by desilylation.

4,4'-Bipyridine-Catalyzed Diboration

The alkyne undergoes diboration with B2_2Pin2_2 (1.1 equiv) in the presence of 4,4'-bipyridine (10 mol%) in toluene at room temperature:

  • Mechanism : Nucleophilic attack of bipyridine on the alkyne forms an allenyloxyborate intermediate, which rearranges to the (E)-diboryl product.

  • Yield : 75–90% with stereoselectivity >20:1 (E:Z).

Hydrolysis of one boronate group under acidic conditions (HCl/THF) yields the monoboronate ester.

Comparative Analysis of Methods

Method Key Reagents Conditions Yield Advantages
Miyaura BorylationB2_2Pin2_2, Pd(dppf)Cl2_2Reflux, 12 h70–85%High regioselectivity
Suzuki-Miyaura CouplingPd(PPh3_3)4_4, Na2_2CO3_380°C, 12 h99%Compatible with sensitive esters
Organocatalytic DiborationB2_2Pin2_2, 4,4'-bipyridineRT, 6 h75–90%Stereoselective, transition-metal-free

Optimization Strategies

Protecting Group Management

The tert-butyl carbamate group in intermediates (e.g., tert-butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate) is cleaved using HCl in dioxane (4 M, 2 hours) to unmask the secondary amine before benzylation.

Solvent Effects

  • Dioxane : Preferred for Miyaura borylation due to high boiling point and compatibility with Pd catalysts.

  • Toluene : Optimal for organocatalytic diboration to stabilize radical intermediates.

Temperature Control

Lower temperatures (room temperature) favor stereoselective diboration, while higher temperatures (80–100°C) accelerate cross-coupling reactions.

Challenges and Solutions

Boronate Hydrolysis

The dioxaborolane group is susceptible to hydrolysis under acidic or aqueous conditions. Solutions include:

  • Using anhydrous solvents (e.g., THF over ethanol).

  • Adding molecular sieves (4 Å) to scavenge water.

Byproduct Formation

In Suzuki-Miyaura coupling, homocoupling of the boronate ester is minimized by degassing the reaction mixture and using excess aryl halide .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions include boronic acids, piperidine derivatives, and various substituted pyridine compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 1-benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which ethyl 1-benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-4-carboxylate exerts its effects involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition processes. The pyridine ring can participate in π-π interactions and hydrogen bonding, further enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes critical differences between the target compound and structurally related analogs:

Compound Name Core Structure Key Substituents Reactivity in Cross-Coupling Solubility Synthetic Method
Ethyl 1-benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-4-carboxylate Dihydropyridine Benzyl (1-position), boronate ester (5-position), ethyl ester (4-position) High (stable boronate ester) Moderate in organic solvents Palladium-catalyzed coupling
Ethyl 6-methyl-4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]-2-thioxo-... () Tetrahydropyrimidine Thiophene-linked boronate ester, thioxo group Moderate (thiophene electronic effects) Low (thioxo group) Multi-step condensation
Diethyl 8-cyano-7-(4-nitrophenyl)-... () Tetrahydroimidazo-pyridine Diethyl ester, cyano, nitro groups N/A (no boronate) Low (polar nitro group) Cyclocondensation
Ethyl 1-allyl-5-cyano-6-oxo-4-phenyl-... () Dihydropyridine Allyl, cyano, phenyl, ester N/A (no boronate) High (allyl group) Stannyl reagent coupling

Reactivity in Cross-Coupling Reactions

The target compound’s boronate ester group enables efficient Suzuki-Miyaura coupling, a reaction widely used for biaryl synthesis . In contrast, the thiophene-containing analog () may exhibit reduced reactivity due to electron-deficient thiophene rings, which can hinder transmetallation steps . Compounds lacking boronate groups (e.g., ) are unsuitable for such couplings but may participate in other reactions (e.g., nucleophilic substitutions).

Solubility and Physical Properties

  • Target Compound : Moderate solubility in organic solvents (e.g., THF, DCM) due to the lipophilic benzyl and boronate ester groups.
  • Thiophene Derivative () : Lower solubility attributed to the thioxo group and rigid thiophene ring .
  • Nitro-Containing Compound (): Poor solubility in non-polar solvents due to the nitro group’s polarity .

Key Research Findings

Boronate Stability : The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group enhances stability compared to unprotected boronic acids, enabling storage and handling under ambient conditions .

Biological Activity

Ethyl 1-benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-4-carboxylate is a complex organic compound that falls within the category of pyridine derivatives. Its unique structure includes a pyridine ring substituted with an ethyl ester group and a benzyl group, alongside a boronate moiety derived from 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This article explores the biological activity of this compound by examining its pharmacological properties, potential therapeutic applications, and relevant research findings.

Structure and Synthesis

The molecular formula of this compound is C21H26BNO2C_{21}H_{26}BNO_2, with a molar mass of 333.23 g/mol. The synthesis of this compound can be achieved through various methods including microwave-assisted synthesis and conventional heating in organic solvents such as dioxane or ethanol.

Pharmacological Properties

While specific biological activity data for this compound is limited in the literature, similar pyridine derivatives are known to exhibit significant pharmacological activities. These include:

  • Antimicrobial Activity : Compounds with similar structures have shown promising results against various bacterial strains. For example, diethyl benzylphosphonates have demonstrated cytotoxic effects on E. coli strains . The introduction of boronic acid moieties has been linked to enhanced antimicrobial properties.
  • Enzyme Interaction : Investigating how this compound interacts with enzymes or receptors could reveal its potential therapeutic uses. For instance, compounds containing boronate groups are often involved in enzyme inhibition mechanisms.

Case Studies and Research Findings

Several studies have highlighted the biological implications of compounds related to this compound:

  • Cytotoxicity Studies : Research has indicated that derivatives containing similar functional groups can alter bacterial DNA topology and induce oxidative stress. For instance, diethyl benzylphosphonates exhibited significant changes in DNA structure upon interaction with bacterial strains .
  • Antimicrobial Efficacy : A comparative analysis revealed that compounds with boronate groups had improved antimicrobial activity against E. coli compared to their non-boronated counterparts . This suggests that the presence of the boronate moiety in this compound may enhance its biological efficacy.

Summary of Biological Activities

Activity Type Description
AntimicrobialPotential effectiveness against various bacterial strains; enhanced by boronate moiety
CytotoxicInduces oxidative stress and alters DNA topology in bacterial cells
Enzyme InteractionPossible inhibition mechanisms warranting further investigation

Q & A

Q. What are the standard synthetic routes for preparing ethyl 1-benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-4-carboxylate?

The compound is typically synthesized via multi-step organic reactions. A common approach involves functionalizing a pyridine core through sequential alkylation (e.g., benzylation at the 1-position) and boronate ester introduction. For example, Suzuki-Miyaura coupling precursors can be prepared by reacting halogenated pyridine intermediates with bis(pinacolato)diboron under palladium catalysis . Ethyl ester groups are often introduced via esterification of carboxylic acid intermediates using ethanol and acid catalysts .

Q. What analytical techniques are recommended for characterizing this compound?

Key characterization methods include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and boronate ester integrity (e.g., characteristic signals for pinacolato boron at δ ~1.3 ppm) .
  • HPLC-MS : To assess purity (>95%) and detect potential impurities like de-boronated byproducts .
  • X-ray Crystallography : For structural elucidation of crystalline derivatives, as seen in related pyridine-boronate systems .

Q. How does the dioxaborolane group influence the compound’s stability during storage?

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enhances air and moisture stability compared to free boronic acids. However, prolonged exposure to humidity can hydrolyze the boronate ester, forming boronic acid derivatives. Storage at 2–8°C under inert atmosphere (argon) in sealed containers is advised .

Advanced Research Questions

Q. What strategies mitigate side reactions during the introduction of the dioxaborolane group?

Competitive protodeboronation or dimerization can occur during boronate ester formation. To suppress these:

  • Use anhydrous solvents (e.g., THF) and rigorously exclude oxygen .
  • Optimize palladium catalyst systems (e.g., Pd(dppf)Cl₂) and stoichiometric base (K₂CO₃) to enhance selectivity .
  • Monitor reaction progress via TLC or in situ IR to terminate before side reactions dominate .

Q. How do electronic effects of substituents on the pyridine ring impact cross-coupling reactivity?

The electron-withdrawing ethyl carboxylate at C4 increases the electrophilicity of the adjacent boronate group, accelerating transmetallation in Suzuki-Miyaura couplings. Conversely, the benzyl group at N1 may sterically hinder coupling partners with bulky substituents. Comparative studies with analogs (e.g., tert-butyl esters) show up to 20% variation in reaction rates .

Q. What challenges arise in isolating the compound from reaction mixtures?

Isolation difficulties include:

  • Co-elution of boronate intermediates with pinacol byproducts during column chromatography. Use gradient elution (hexane:EtOAc 4:1 to 1:1) for resolution .
  • Low solubility in polar solvents. Recrystallization from ethanol/water mixtures improves yield .

Q. How can computational modeling predict the compound’s reactivity in catalytic systems?

Density functional theory (DFT) studies on analogous boronate esters reveal that the LUMO energy of the boron center correlates with oxidative addition efficiency in palladium-catalyzed reactions. Models suggest that the ethyl carboxylate lowers the LUMO by ~0.5 eV compared to methyl esters, enhancing reactivity .

Contradictions and Data Gaps

Q. Discrepancies in reported yields for similar compounds: How to reconcile them?

Yields for boronate-containing pyridines vary widely (30–85%) depending on the halogenation step (e.g., bromine vs. iodine). Iodinated precursors generally offer higher reactivity but lower stability, requiring tighter temperature control (−20°C during quench) .

Q. Why do some studies report unexpected biological activity despite the compound’s primary use in synthesis?

Trace impurities (e.g., de-esterified acids) or residual palladium catalysts (ppm levels) may interact with biological targets. Purify via preparative HPLC and quantify metal residues via ICP-MS before bioassays .

Methodological Recommendations

Best practices for scaling up synthesis:

  • Use flow chemistry to manage exothermic boronylation steps .
  • Replace traditional workup (e.g., aqueous extraction) with membrane-based purification to reduce solvent waste .

Handling air-sensitive intermediates:

  • Employ Schlenk line techniques for boron reagent transfers .
  • Use stabilizers like BHT (butylated hydroxytoluene) in storage solutions to prevent radical degradation .

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